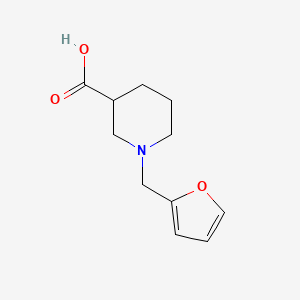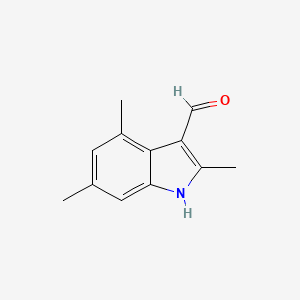
2,4,6-Trimetil-1H-indol-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-1H-indole-3-carbaldehyde is widely used in scientific research due to its versatility. In chemistry, it serves as a precursor for the synthesis of various biologically active molecules . In biology and medicine, it is used to study the mechanisms of action of indole derivatives and their potential therapeutic applications . In industry, it is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
Target of Action
2,4,6-Trimethyl-1H-indole-3-carbaldehyde, a derivative of 1H-Indole-3-carbaldehyde, is a chemical precursor used in the synthesis of biologically active structures Indole derivatives are known to interact with a variety of biological targets, contributing to their diverse biological activities .
Mode of Action
It’s known that 1h-indole-3-carbaldehyde and its derivatives, including 2,4,6-trimethyl-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . These compounds are often involved in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
These compounds play a significant role in the biosynthesis of various indolic secondary metabolites, which are crucial for pathogen defense in plants .
Result of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can have significant impacts at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
2,4,6-Trimethyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can undergo condensation reactions with nitromethane to form 3-nitrovinyl indole . This compound also serves as a precursor for the synthesis of heterocyclic derivatives such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole . These interactions are essential for the formation of biologically active structures, highlighting the importance of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde in biochemical processes.
Cellular Effects
2,4,6-Trimethyl-1H-indole-3-carbaldehyde exhibits various effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2,4,6-Trimethyl-1H-indole-3-carbaldehyde, have demonstrated anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde involves its interaction with biomolecules at the molecular level. It can act as a receptor agonist, binding to specific receptors and triggering downstream signaling pathways. Additionally, it can inhibit or activate enzymes, leading to changes in gene expression and cellular function . These molecular interactions are crucial for the compound’s biological activities and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, affecting their biological activity . Long-term exposure to 2,4,6-Trimethyl-1H-indole-3-carbaldehyde in in vitro and in vivo studies has revealed its potential to induce changes in cellular processes over time.
Dosage Effects in Animal Models
The effects of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activities. At high doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s biological activity changes significantly with increasing dosage. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
2,4,6-Trimethyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic transformations can affect the compound’s efficacy and toxicity, highlighting the importance of studying its metabolic pathways.
Transport and Distribution
The transport and distribution of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
2,4,6-Trimethyl-1H-indole-3-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications.
Métodos De Preparación
The synthesis of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the reaction of 2,4,6-trimethylphenylhydrazine with formylindole under reflux conditions . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
2,4,6-Trimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and methanesulfonic acid . Major products formed from these reactions include tricyclic indoles, azepinoindoles, and other heterocyclic derivatives .
Comparación Con Compuestos Similares
2,4,6-Trimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring. Similar compounds include 1H-indole-3-carbaldehyde, 2,3-dimethylindole, and 2,4,5-trimethylindole . These compounds share similar chemical properties but differ in their substitution patterns, which can affect their reactivity and applications .
Propiedades
IUPAC Name |
2,4,6-trimethyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-8(2)12-10(6-14)9(3)13-11(12)5-7/h4-6,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMHUDFDMIHNIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C2C=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
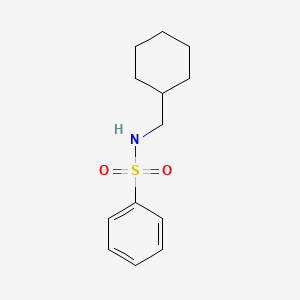

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1308921.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)
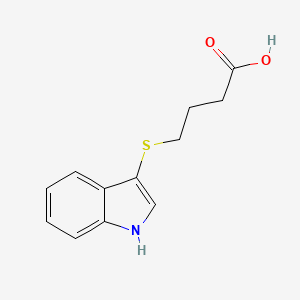


![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)
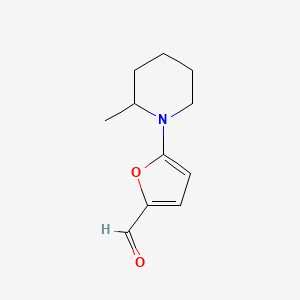
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

